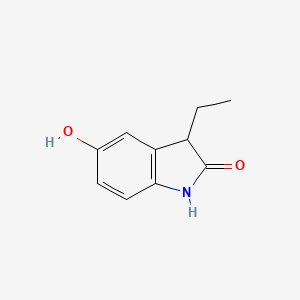

3-Ethyl-5-hydroxyindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-ethyl-5-hydroxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11NO2/c1-2-7-8-5-6(12)3-4-9(8)11-10(7)13/h3-5,7,12H,2H2,1H3,(H,11,13) |

InChI Key |

ZCDLRECQNXLMOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=C(C=CC(=C2)O)NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Ethyl 5 Hydroxyindolin 2 One

Established Synthetic Routes to the Indolin-2-one Core Scaffold

The construction of the fundamental indolin-2-one ring system can be accomplished through a variety of synthetic approaches, ranging from classical cyclization reactions to more contemporary transition metal-catalyzed methods.

Classical Cyclization Reactions for Oxindole (B195798) Formation

Historically, the formation of the oxindole core has relied on intramolecular cyclization reactions of appropriately substituted precursors. These methods, while foundational, remain relevant in many synthetic campaigns. One common strategy involves the reductive cyclization of o-nitrophenylacetic acids. For instance, the cyclization of o-nitrophenylacetic acid to 1-hydroxyoxindole has been achieved using reducing agents like zinc in aqueous sulfuric acid. tandfonline.com However, the reliability of such methods can be inconsistent. tandfonline.com An alternative involves the hydrogenation of o-nitrophenylacetic acids over a platinum-on-carbon catalyst, which can provide a more direct route to 1-hydroxyoxindoles. tandfonline.com

Base-mediated cyclizations represent another classical approach. The intramolecular α-arylation of fluoro- and chloro-substituted anilides, promoted by strong bases like potassium tert-butoxide, provides a metal-free route to oxindoles. organic-chemistry.org Additionally, acid-catalyzed condensation reactions, such as the reaction between isatin (B1672199) derivatives and other nucleophiles, are well-established methods for elaborating the oxindole scaffold. semanticscholar.org

| Method | Precursor | Reagents/Conditions | Product | Ref |

| Reductive Cyclization | o-Nitrophenylacetic acid | Zn, H₂SO₄ (aq) | 1-Hydroxyoxindole | tandfonline.com |

| Catalytic Hydrogenation | o-Nitrophenylacetic acid | H₂, 5% Pt/C, DMSO | 1-Hydroxyoxindole | tandfonline.com |

| Intramolecular α-Arylation | 2-Fluoro-N-arylanilide | KOt-Bu, DMF, 80 °C | Oxindole | organic-chemistry.org |

| Acid-Catalyzed Condensation | Isatin, Oxindole | Acidic Medium | Isoindigo Derivatives | semanticscholar.org |

Transition Metal-Catalyzed Annulation and Cyclization Approaches

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolin-2-ones. These methods often offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical routes.

Palladium catalysis is widely employed for oxindole synthesis. The intramolecular α-arylation of amides, a variant of the Buchwald-Hartwig amination, allows for the efficient cyclization of α-haloanilides to form the oxindole ring. organic-chemistry.org Another powerful palladium-catalyzed method is the domino Heck cyclization/Suzuki coupling reaction, which can be used to generate complex 3,3-disubstituted oxindoles. organic-chemistry.org

Rhodium catalysts have also proven effective. Cationic iridium complexes can catalyze the asymmetric intramolecular hydroarylation of α-ketoamides to produce chiral 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity. beilstein-journals.orgnih.gov Similarly, rhodium(III) catalysts enable the synthesis of fused-indole systems through cascade annulation reactions. nih.gov

Copper and nickel-based systems provide further synthetic options. Copper-catalyzed intramolecular borylacylation offers a route to chiral borylated 3,3-disubstituted oxindoles. researchgate.net Nickel catalysts are effective in domino reactions, such as the Heck cyclization/Suzuki coupling, to build oxindoles bearing all-carbon quaternary centers at the C-3 position. organic-chemistry.org

| Catalyst System | Reaction Type | Precursors | Key Features | Ref |

| Palladium(II) Acetate / Ligand | Intramolecular α-Arylation | α-Chloroacetanilides | High yields, broad functional group tolerance. | organic-chemistry.org |

| Rhodium(III) Complex | Cascade Annulation | Indoles, Alkynes | Access to complex polycyclic indole (B1671886) structures. | nih.gov |

| Iridium / Chiral Ligand | Asymmetric Hydroarylation | α-Ketoamides | High enantioselectivity for 3-hydroxyoxindoles. | beilstein-journals.org |

| Nickel Complex | Domino Heck/Suzuki | Acrylamides, Aryl Halides | Forms C-3 quaternary all-carbon centers. | organic-chemistry.org |

| Copper(I) Iodide | Oxidative Dearomatization | 2-Substituted Indoles | Merged with organocatalysis for asymmetric synthesis. | bohrium.com |

Targeted Synthesis of 3-Ethyl-5-hydroxyindolin-2-one

Achieving the specific structure of this compound requires precise control over regioselectivity and, where applicable, stereoselectivity. This typically involves a multi-step approach combining scaffold formation with subsequent functionalization.

Regioselective Functionalization Strategies at the C-3 Position

The C-3 position of the oxindole ring is acidic and can be selectively functionalized. semanticscholar.org A direct and efficient method for introducing alkyl groups at this position is through the generation of the oxindole dianion. Treatment of oxindole with two equivalents of a strong base, such as n-butyllithium in the presence of TMEDA, forms a dianion that reacts regioselectively at the C-3 position with various electrophiles, including ethyl iodide, to yield 3-ethylindolin-2-one. tandfonline.comtandfonline.com

Another approach is the reductive alkylation of oxindole with aldehydes. A continuous-flow process using acetaldehyde (B116499) and a Raney nickel catalyst allows for the efficient and regioselective synthesis of 3-ethyloxindole. thieme-connect.com This method avoids the use of pyrophoric catalysts in batch processes and can be scaled effectively. thieme-connect.com

| Method | Oxindole Precursor | Reagents | Electrophile/Reactant | Product | Ref |

| Dianion Alkylation | Oxindole | n-BuLi, TMEDA | Ethyl Iodide | 3-Ethyloxindole | tandfonline.comtandfonline.com |

| Reductive Alkylation | Oxindole | Raney Nickel, H₂ | Acetaldehyde | 3-Ethyloxindole | thieme-connect.com |

Directed Synthesis and Introduction of the Hydroxyl Group at the C-5 Position

The introduction of a hydroxyl group at the C-5 position is typically achieved by starting with a precursor that already contains the desired oxygen functionality. Syntheses often commence with a substituted aniline, such as 4-aminophenol (B1666318) or, more commonly, its protected form, p-anisidine (B42471) (4-methoxyaniline). The methoxy (B1213986) group serves as a robust protecting group that can be readily cleaved in a final step to reveal the free hydroxyl.

Studies on the synthesis of 5-hydroxyoxindole (B181108) derivatives for evaluating antioxidant activity have utilized 5-hydroxyoxindole and its 3-substituted analogs as lead compounds. nih.govnih.gov The synthesis of these compounds often begins with a 5-methoxy-substituted precursor, which is then elaborated. For example, 5-methoxy-2-oxindole can be prepared and subsequently functionalized at the C-3 position. The final step would involve the demethylation of the C-5 methoxy group, commonly achieved with reagents like boron tribromide (BBr₃), to yield the target 5-hydroxyoxindole derivative.

Stereoselective Synthesis of the 3-Ethyl Moiety

When an ethyl group is introduced at the C-3 position, a stereocenter is created. The stereoselective synthesis of this center is a significant challenge but can be addressed using modern catalytic asymmetric methods. While a direct stereoselective synthesis of this compound is not explicitly detailed in the provided context, general principles of asymmetric catalysis are applicable.

One major strategy involves the asymmetric alkylation of a prochiral oxindole enolate. This can be accomplished using a chiral phase-transfer catalyst or a chiral metal complex to direct the approach of the electrophile (e.g., ethyl iodide).

Alternatively, an asymmetric reduction of a precursor molecule, (E)-3-ethylidene-5-hydroxyindolin-2-one, can be employed. This exocyclic double bond can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to induce facial selectivity and produce one enantiomer of the 3-ethyl product in excess. Asymmetric nucleophilic additions to isatins or isatin imines, using organocatalysts or metal catalysts, represent another powerful strategy to set the C-3 stereocenter early in the synthesis. beilstein-journals.orgnih.govbeilstein-journals.org For instance, scandium(III) complexes have been used for enantioselective additions of nucleophiles to isatins, establishing a chiral 3-hydroxy-3-substituted oxindole, which can then be further transformed. nih.gov

Multi-component Reaction Strategies for Complex Indolin-2-one Derivatives

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step. researchgate.net For the synthesis of indolin-2-one derivatives, MCRs provide a powerful tool for introducing structural diversity.

One notable strategy involves a copper(II) sulfate-catalyzed three-component reaction of an α-diazo ester, water, and an isatin derivative. researchgate.net This method is particularly attractive as it uses water as both a reactant and a solvent, aligning with the principles of green chemistry. This approach efficiently produces 3-hydroxyindolin-2-one (B1221191) derivatives in good yields. researchgate.net To synthesize a C-3 ethyl substituted analog, this reaction could theoretically be adapted by using an appropriate α-diazo precursor that can deliver the ethyl group.

Another innovative MCR is a metal-free, three-component coupling of an N-protected isatin, an aryne precursor, and a 1,3-dione. rsc.org This aryne-based protocol allows for the synthesis of a wide variety of 3-substituted-3-hydroxyindolin-2-ones. rsc.org The reaction proceeds under mild conditions and demonstrates the versatility of aryne chemistry in building complex heterocyclic systems.

| MCR Strategy | Components | Catalyst/Conditions | Key Features | Reference |

| Diazo Ester Coupling | α-Diazo ester, Isatin, Water | CuSO₄ | Uses water as solvent and reactant; environmentally benign protocol. | researchgate.net |

| Aryne Coupling | N-Protected Isatin, Aryne Precursor, 1,3-Cyclodione | Metal-free | Forms 3-substituted-3-hydroxyindolin-2-ones in good yields. | rsc.org |

Novel and Green Synthetic Approaches for Indolin-2-one Scaffolds

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For indolin-2-one scaffolds, several novel and green approaches have been established, including electrochemical synthesis, photochemical reactions, and the use of sustainable catalysts.

Electrochemical methods offer a green alternative to conventional synthesis by minimizing the use of stoichiometric chemical oxidants and reagents. acs.org A general electrochemical method has been developed to access unsymmetrical 3,3-disubstituted oxindoles through a direct C–H functionalization, representing an Umpolung (polarity reversal) approach. acs.org In this process, the oxindole fragment behaves as an electrophile. The reaction is conducted under mild, environmentally benign conditions and enables the formation of C–O, C–C, and C–N bonds at the C-3 position. acs.org For instance, the electrolysis of a 3-alkyl-substituted oxindole in the presence of an alcohol nucleophile can yield a 3-alkoxy-3-alkyl-oxindole derivative. acs.org

Additionally, the Henry reaction, which involves the addition of a nitroalkane to a carbonyl group, can be induced electrochemically for the synthesis of 3-hydroxy-3-(nitroalkyl)oxindoles, avoiding the need for traditional base catalysts. derpharmachemica.comsemanticscholar.org

| Electrochemical Method | Reactants | Conditions | Outcome | Reference |

| Umpolung C-H Functionalization | Oxindole, Nucleophile (e.g., EtOH) | Graphite electrodes, constant current (10 mA) | Access to unsymmetrical 3,3-disubstituted oxindoles. | acs.org |

| Electrochemical Henry Reaction | Isatin, Nitroalkane | Alkali metal halides, electrochemical setup | Synthesis of 3-hydroxy-3-(nitroalkyl)oxindoles. | derpharmachemica.comsemanticscholar.org |

Photochemical reactions provide a unique pathway for accessing complex molecular architectures under mild and often catalyst-free conditions. An efficient and green tandem vinylogous aldol (B89426) and [2+2] photocycloaddition reaction has been reported for the synthesis of novel benzocyclobutene (BCB) derivatives starting from 2-methylbenzophenones and isatins. doi.org This reaction is initiated by irradiation with UV LEDs (365 nm) at room temperature, without the need for a photocatalyst. doi.org The process first forms a 3-substituted-3-hydroxyindolin-2-one intermediate via a vinylogous aldol reaction, which then undergoes an intramolecular [2+2] photocycloaddition to yield the final product. doi.org This strategy highlights the potential of light-induced reactions to build complex scaffolds from simple precursors in an eco-friendly manner.

| Photochemical Reaction | Reactants | Conditions | Key Intermediate | Reference |

| Tandem Aldol/[2+2] Cycloaddition | 2-Methylbenzophenone, Isatin | UV LEDs (365 nm), room temp., catalyst-free | 3-Hydroxy-3-(2-benzoylbenzyl)indolin-2-one | doi.org |

Sustainable catalysis focuses on using non-toxic, recyclable catalysts and environmentally safe solvents. An efficient and eco-friendly route for synthesizing 3-substituted-3-hydroxyindolin-2-ones involves an aldol condensation between an appropriate ketone and an isatin in water, using a catalytic amount of an amine like ethanolamine. sciencepub.net This reaction proceeds at room temperature and gives excellent yields and purity. sciencepub.net

The use of reusable nanocatalysts is another hallmark of green chemistry. For example, metallic nanocrystalline MgAl₂O₄ has been successfully used for the one-pot condensation of indoles and isatins to prepare 3-hydroxy-3-indolyl-indolin-2-ones. researchgate.net This solvent-free procedure features short reaction times and allows for the recovery and reuse of the catalyst. researchgate.net

Ionic liquids have also been employed as controlled catalysts. Guanidinium-based ionic liquids can selectively catalyze the reaction between an indole and an isatin to yield either the mono-adduct, 3-(indol-3-yl)-3-hydroxyindolin-2-one, or the di-adduct, 3,3-di(indol-3-yl)indolin-2-one, depending on the specific ionic liquid used. nih.gov

| Sustainable Protocol | Reactants | Catalyst/Medium | Key Advantages | Reference |

| Aldol Condensation | Isatin, Acetophenone derivatives | Ethanolamine / Water | Room temperature, excellent yields, green solvent. | sciencepub.net |

| Nanocatalysis | Isatin, Indole | Nanocrystalline MgAl₂O₄ | Solvent-free, short reaction time, reusable catalyst. | researchgate.net |

| Ionic Liquid Catalysis | Isatin, Indole | Guanidinium ionic liquids (e.g., TMGT) | Controllable selectivity, room temperature, solventless. | nih.gov |

Derivatization and Structural Diversification of this compound

The structural diversification of the this compound core is crucial for exploring its potential in various applications. Modifications can be targeted at several positions, including the C-3 substituent, the aromatic ring, and the N-1 position of the lactam.

The nitrogen atom at the N-1 position of the indolin-2-one core is a common site for derivatization, which can significantly influence the molecule's biological and physical properties. A straightforward method for N-alkylation involves treating the N-H indolinone with a base, such as sodium hydride (NaH), followed by the addition of an appropriate alkyl halide. nih.gov This strategy has been used to prepare a series of N-substituted 3-benzylidene-indolin-2-one derivatives, including methyl, benzyl, and pyridylmethyl groups. nih.gov

Alternatively, N-substituted precursors (N-alkylisatins) can be used in the initial synthesis. A piperidine-catalyzed aldol reaction between various aryl methyl ketones and N-alkylisatins has been developed to produce a range of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. iucr.org This demonstrates that the N-1 substituent can be incorporated prior to the construction of the C-3 side chain. These methods provide robust access to a library of N-1 functionalized indolin-2-ones based on the this compound scaffold.

| N-1 Substituent | Methodology | Reagents | Example Precursor | Reference |

| Methyl | Alkylation | NaH, CH₃I | 3-benzylideneindolin-2-one | nih.gov |

| Benzyl | Alkylation | NaH, PhCH₂Br | 3-benzylideneindolin-2-one | nih.gov |

| p-Methoxybenzyl | Alkylation | NaH, p-CH₃OC₆H₄CH₂Cl | 3-benzylideneindolin-2-one | nih.gov |

| Pyridylmethyl | Alkylation | NaH, p-PyridylCH₂Cl | 3-benzylideneindolin-2-one | nih.gov |

| Ethyl Carboxylate | Alkylation | NaH, BrCH₂CO₂C₂H₅ | 3-benzylideneindolin-2-one | nih.gov |

| Benzyl | Aldol Condensation | Piperidine, Aryl methyl ketone | N-benzylisatin | iucr.org |

Substitutions at the C-3 Exocyclic Position

The C-3 position of the indolin-2-one core is a stereogenic center, and its substitution is a key strategy for creating diverse molecular architectures. While the core structure is 3-ethyl-3-hydroxyindolin-2-one, further functionalization often involves reactions that introduce a more complex substituent at C-3, which can then be modified. The hydroxyl group at C-3 makes the scaffold a tertiary alcohol, and many synthetic methods proceed via reactions with isatins (indoline-2,3-diones) to establish this crucial C-3 substituted-C-3-hydroxy motif.

Several synthetic methodologies are employed to introduce a variety of substituents at the C-3 position. Aldol-type reactions are common, where isatins react with enolizable ketones or their equivalents. For instance, a piperidine-catalyzed aldol reaction between N-alkylisatins and aryl methyl ketones yields 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.goviucr.org These products contain a keto-functionalized side chain at C-3, where the exocyclic methylene (B1212753) and carbonyl groups are ripe for further chemical transformation. Similarly, arginine can catalyze the aldol reaction of α,β-unsaturated ketones with isatins, leading to products like (E)-3-(4-(2-Fluorophenyl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one. nih.gov

The Morita-Baylis-Hillman (MBH) reaction is another powerful tool. Using ethylene (B1197577) glycol diacrylate as a double Michael acceptor with isatin derivatives results in homodimers containing the 3-hydroxyindolin-2-one core. scielo.br The reaction conditions, such as using 1,4-diazabicyclo iucr.orgiucr.orgiucr.orgoctane (DABCO) as a catalyst at room temperature, are optimized to achieve good yields. scielo.br The reactivity in these reactions is sensitive to the electronic nature of the isatin ring; electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the keto-carbonyl carbon, leading to significantly shorter reaction times. scielo.br

Other notable methods include the Claisen rearrangement of 2-allyloxyindolin-3-ones to install an allyl group at the C-3 position, metal-mediated reactions for propargylation or allenylation, and multicomponent reactions to build complex spiro-heterocycles. researchgate.netnih.govmdpi.com For example, an epoxide ring opening of a C-3 spiro-epoxide with sodium azide (B81097) can introduce a versatile azidomethyl group, which can be further functionalized using click chemistry. acs.org

Table 1: Methodologies for C-3 Exocyclic Substitution

| Reaction Type | Key Reagents/Catalysts | Substituent Introduced at C-3 | Reference |

|---|---|---|---|

| Aldol Reaction | Aryl methyl ketones, piperidine | 2-Aryl-2-oxoethyl | nih.goviucr.org |

| Morita-Baylis-Hillman | Ethylene glycol diacrylate, DABCO | Acrylate-derived homodimer | scielo.br |

| Claisen Rearrangement | DBU (for enolization) | Allyl | researchgate.net |

| Arginine-Catalyzed Aldol | α,β-Unsaturated ketones, Arginine | Unsaturated keto-alkyl chain | nih.gov |

| Epoxide Ring Opening | Sodium azide (NaN₃) | Azidomethyl | acs.org |

| Indium-Mediated Allenylation | Indium, Allenyl halides | Allenyl | nih.gov |

Chemical Transformations of the C-5 Hydroxyl Group

The C-5 hydroxyl group on the indolin-2-one ring is a key site for chemical modification, acting as a handle to alter the molecule's polarity, solubility, and receptor-binding interactions. As a phenolic hydroxyl group, it can undergo a variety of classical transformations.

O-alkylation is a straightforward method to introduce diverse functionalities. This can be achieved by reacting the hydroxyl group with alkyl halides under basic conditions. For example, in an analogous reaction on 4-hydroxyindolin-2-one, the hydroxyl group is treated with 2-(benzoyloxy)ethyl bromide using potassium carbonate in DMF to yield the corresponding ether. This method is directly applicable to the C-5 hydroxyl group of this compound to create a library of ether-linked derivatives.

Another important transformation is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These sulfonates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. This two-step process dramatically expands the range of functional groups that can be introduced at the C-5 position.

Furthermore, the hydroxyl group can be used to direct the synthesis of more complex fused-ring systems or to introduce groups that can participate in hydrogen bonding. The synthesis of oxindole-5-sulfonamides, for instance, starts from the corresponding sulfonyl chloride, which can be prepared from the phenol (B47542). The resulting sulfonamide group is a valuable pharmacophore in many kinase inhibitors. nih.gov

Table 2: Potential Transformations of the C-5 Hydroxyl Group

| Transformation Type | Typical Reagents/Conditions | Resulting C-5 Functional Group | Reference |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl halide (R-X), K₂CO₃, DMF | Ether (-OR) | |

| O-Acylation (Esterification) | Acyl chloride (RCOCl), Pyridine | Ester (-OCOR) | [N/A] |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | Sulfonate Ester (-OSO₂R) | [N/A] |

| Conversion to Sulfonamide | 1. Chlorosulfonic acid; 2. NH₃/Amine | Sulfonamide (-SO₂NHR) | nih.gov |

Molecular Hybridization and Bioisosteric Replacements Strategies

Advanced drug design often involves molecular hybridization—combining two or more pharmacophores into a single molecule—or bioisosteric replacement—substituting one functional group with another that retains similar biological activity but offers improved physicochemical properties. mdpi.com The this compound scaffold is an excellent platform for both strategies.

Molecular Hybridization

The strategy of molecular hybridization aims to create novel chemical entities with potentially synergistic or additive biological effects. The indolin-2-one core is frequently combined with other privileged scaffolds known for their biological activities.

A prominent example is the creation of spiro-heterocycles. The Pictet-Spengler reaction between a substituted phenethylamine (B48288) and an isatin derivative can generate 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones. nih.gov These molecules are hybrids of oxindoles and tetrahydroisoquinolines (THIQs), both of which are recognized pharmacophores in anticancer drug discovery. nih.gov Similarly, one-pot, three-component reactions involving isatin, an amino acid (like phenylglycine), and a dipolarophile can lead to the formation of complex spirooxindole-pyrrolidine hybrids. mdpi.com

Another hybridization approach involves tethering the indolinone core to a distinct chemical moiety via a linker. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient method for this purpose. For instance, an isatin derivative functionalized with an azide at the C-3 position can be conjugated with an alkyne-bearing group, such as ethynyl (B1212043) ferrocene, to create 1,2,3-triazole-tethered isatin–ferrocene conjugates. acs.org

Bioisosteric Replacements

Bioisosteric replacement is a key tactic for optimizing lead compounds. For the this compound scaffold, the C-5 position is a prime location for such modifications. The hydroxyl group itself can be replaced by its classical bioisosteres, such as an amino group (-NH₂) or a thiol group (-SH).

More advanced replacements involve substituting the hydroxyl group with functionalities that modulate electronic and steric properties. For example, in related indolinone series, halogens at the C-5 position have been replaced by a trifluoromethyl (-CF₃) group. nih.gov While the C-5 hydroxyl group is a hydrogen bond donor, a -CF₃ group is a strong electron-withdrawing group that can alter receptor interactions and improve metabolic stability. Another important bioisostere for a phenol or catechol is a sulfonamide group (-SO₂NHR). The C-5 sulfonamide moiety has proven to be critical for the activity of several kinase inhibitors, as it can act as a hydrogen bond donor and acceptor, mimicking the interactions of a hydroxyl group while offering different physicochemical properties. nih.gov The strategic replacement of the C-5 hydroxyl with such groups is a rational approach to fine-tuning the biological activity and drug-like properties of the parent compound. nih.gov

Table 3: Hybridization and Bioisosteric Replacement Strategies

| Strategy | Example | Rationale/Outcome | Reference |

|---|---|---|---|

| Molecular Hybridization | Spiro[indoline-3,1′-isoquinolin]-2-ones | Combines oxindole and tetrahydroisoquinoline pharmacophores for potential anticancer activity. | nih.gov |

| Molecular Hybridization | Spirooxindole-pyrrolidine hybrids | Creates complex, densely functionalized heterocyclic systems via multicomponent reactions. | mdpi.com |

| Molecular Hybridization | 1,2,3-Triazole-tethered isatin-ferrocene conjugates | Links the isatin core to another chemical entity (ferrocene) using a stable triazole linker. | acs.org |

| Bioisosteric Replacement | Replacement of C-5 halogen with -CF₃ | Introduces a strongly electron-withdrawing group to modulate electronic properties and metabolic stability. | nih.gov |

| Bioisosteric Replacement | Use of C-5 sulfonamides (-SO₂NHR) | Acts as a hydrogen bond donor/acceptor, mimicking a hydroxyl group with different physicochemical properties. Enhances inhibitory potency in some kinase inhibitors. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles for 3 Ethyl 5 Hydroxyindolin 2 One Derivatives

General Principles of Indolin-2-one SAR in Biological Systems

The biological activity of indolin-2-one derivatives is intricately linked to the nature and position of substituents on the core ring system. Extensive research has established several general principles that govern their interaction with biological targets.

Significance of the Indolin-2-one Core for Receptor Recognition and Inhibition

The indolin-2-one core is fundamental for the inhibitory activity of this class of compounds against various enzymes, particularly protein kinases. nih.govresearchgate.netresearchgate.net This heterocyclic ring system acts as a pharmacophore, a molecular framework that carries the essential features required for biological activity. researchgate.net It typically binds to the hinge region within the ATP-binding pocket of kinases, a crucial interaction for inhibiting enzyme function. researchgate.net The lactam moiety within the indolin-2-one structure is a key hydrogen bond donor and acceptor, forming critical interactions with the protein backbone. For instance, in studies of indolin-2-one derivatives as Aurora B kinase inhibitors, the –NH group of the indolinone moiety consistently interacts with the amino acid residue Glu171, while the C=O group forms hydrogen bonds with Ala173. researchgate.net This conserved binding pattern underscores the importance of the indolin-2-one core for anchoring the inhibitor within the active site.

Influence of C-3 Substituents on Potency, Selectivity, and Biological Pathways

Substituents at the C-3 position of the indolin-2-one ring are pivotal in determining the potency, selectivity, and the specific biological pathways a derivative will modulate. nih.gov This position is often directed towards the solvent-exposed region of the ATP-binding site in kinases, allowing for a wide range of modifications to fine-tune the compound's properties. nih.gov

The introduction of heterocyclic methylene (B1212753) substituents at the C-3 position has been a particularly successful strategy in the development of potent receptor tyrosine kinase (RTK) inhibitors with anti-angiogenic properties. nih.gov For example, the (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one structure is a key feature in several anti-tumor drugs. nih.gov The nature of the substituent on this heterocyclic ring can further enhance activity. In a series of 3-substituted-indolin-2-ones containing chloropyrroles, a methyl group at the C-3′ position of the pyrrole (B145914) ring resulted in higher antitumor activity compared to hydrogen or ethyl groups. nih.gov

The type of substituent at C-3 also dictates the mechanism of action. For instance, the presence of a nitrogen-linked α,β-unsaturated carbonyl moiety (a Michael acceptor) at C-3 in 3-(2-oxoethylidene)indolin-2-one derivatives leads to potent cytotoxicity through the inhibition of thioredoxin reductase (TrxR). nih.gov

The following table summarizes the impact of various C-3 substituents on the biological activity of indolin-2-one derivatives:

| C-3 Substituent Type | Example | Biological Effect | Reference(s) |

| Heterocyclic Methylene | (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) | Potent RTK inhibition, anti-angiogenic properties | nih.gov |

| Substituted Pyrrole | Methyl group at C-3' of pyrrole | Enhanced antitumor activity | nih.gov |

| Michael Acceptor | 3-(2-oxoethylidene) | Cytotoxicity via TrxR inhibition | nih.gov |

| Arylidene | 3-(4-(dimethylamino)benzylidene) | Ligand for α-synuclein fibrils | nih.gov |

Role of N-1 Substituents in Modulating Target Affinity and Cellular Permeation

Modification at the N-1 position of the indolin-2-one ring offers another avenue to modulate the pharmacological properties of these derivatives, including target affinity and cellular permeation. nih.gov While unsubstituted N-1 positions are common, the introduction of various groups can significantly enhance activity.

In studies of biphenylurea derivatives containing indolin-2-one moieties, N-substituted compounds showed enhanced activity against the PC-3 prostate cancer cell line compared to their unsubstituted counterparts. mdpi.com Specifically, N-benzyl substituted derivatives demonstrated improved cytotoxic activity. mdpi.com Similarly, for 3-(2-oxoethylidene)indolin-2-one compounds, analogs bearing N-butyl and N-benzyl substituents were found to be strongly cytotoxic and potent inhibitors of thioredoxin reductase. nih.gov

The nature of the N-1 substituent can also influence selectivity. In a study of 3-arylhydrazonoindolin-2-one derivatives as inhibitors of β-amyloid aggregation, the introduction of an N1-cyclopropyl group led to a compound with significant cytoprotective effects. mdpi.com

The table below illustrates the effect of different N-1 substituents on the activity of indolin-2-one derivatives:

| N-1 Substituent | Compound Series | Effect | Reference(s) |

| Unsubstituted | Biphenylurea indolin-2-ones | Lower activity against PC-3 cells | mdpi.com |

| Benzyl | Biphenylurea indolin-2-ones | Enhanced activity against PC-3 cells | mdpi.com |

| Butyl | 3-(2-oxoethylidene)indolin-2-ones | Strong cytotoxicity and TrxR inhibition | nih.gov |

| Benzyl | 3-(2-oxoethylidene)indolin-2-ones | Strong cytotoxicity and TrxR inhibition | nih.gov |

| Cyclopropyl | 3-Arylhydrazonoindolin-2-ones | Significant cytoprotective effects | mdpi.com |

Impact of Substitutions on the Aromatic Ring, Including the C-5 Hydroxyl Group, on Biological Activity

The introduction of electron-withdrawing groups, such as halogens, at the C-5 position has been shown to enhance the cytotoxic activity of indolin-2-one derivatives. nih.gov For example, replacing a fluoro group at C-5 with a chloro group in a series of 3-substituted-indolin-2-ones led to a significant increase in potency against the A549 non-small cell lung cancer cell line. nih.govmdpi.com Conversely, the introduction of bromo, hydrogen, or methyl groups at the C-5 position resulted in a substantial decrease in potency. mdpi.com

The presence of a hydroxyl group at the C-5 position, as in 3-ethyl-5-hydroxyindolin-2-one, can also have a significant impact. While a hydroxyl group at C-5 was found to be detrimental to the activity of some bis-indolinone derivatives, the simultaneous introduction of a methyl group on the indolinone nitrogen maintained efficacy. mdpi.com In another study, a 5-hydroxyindolin-2-one derivative was synthesized as a potential ligand for α-synuclein fibrils. nih.gov Furthermore, the presence of a methoxy (B1213986) group at the C-5 position has been shown to have a variable effect on kinase inhibitory activity, which is highly dependent on the nature of the C-3 substituent. cancertreatmentjournal.com

The following table highlights the influence of various C-5 substituents on the biological activity of indolin-2-one derivatives:

| C-5 Substituent | Compound Series | Effect | Reference(s) |

| Fluoro | 3-Substituted-indolin-2-ones | Moderate potency against A549 cells | nih.govmdpi.com |

| Chloro | 3-Substituted-indolin-2-ones | Increased potency against A549 cells | nih.govmdpi.com |

| Bromo, Hydrogen, Methyl | 3-Substituted-indolin-2-ones | Substantially decreased potency | mdpi.com |

| Hydroxyl | Bis-indolinone derivatives | Detrimental to activity | mdpi.com |

| Methoxy | Pyrrole indolin-2-ones | Activity dependent on C-3 substituent | cancertreatmentjournal.com |

Ligand-Target Interactions and Binding Modes Elucidated via SAR

The biological effects of this compound and its derivatives are a direct consequence of their interactions with specific protein targets. SAR studies, often complemented by molecular docking and X-ray crystallography, have provided valuable insights into the binding modes of these compounds.

Hydrogen Bonding Networks within Protein Active Sites

Hydrogen bonds are critical for the stable and specific binding of indolin-2-one derivatives within the active sites of their target proteins. researchgate.netresearchgate.net The indolin-2-one core itself is a key participant in these interactions. As previously mentioned, the lactam NH and C=O groups frequently form hydrogen bonds with the hinge region of protein kinases. researchgate.net

The substituents on the indolin-2-one scaffold provide additional opportunities for hydrogen bonding. The C-5 hydroxyl group of this compound, for example, can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the active site. In a study of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, the hydroxyl group at C-3 was crucial for activity. researchgate.netmdpi.com

Molecular docking studies of various indolin-2-one derivatives have revealed specific hydrogen bonding interactions. For instance, in a study of derivatives targeting COX-2, hydrogen bonds were observed with residues such as Tyr341 and Val335. aip.org In the context of HIV-1 integrase inhibition, 3-hydroxy-indolin-2-one derivatives were found to form hydrogen bonds with Glu170, Thr174, and His171 in the catalytic core domain of the enzyme. researchgate.net These specific interactions are vital for the potency and selectivity of the inhibitors.

The table below provides examples of key hydrogen bonding interactions identified for indolin-2-one derivatives with their respective protein targets:

| Protein Target | Indolin-2-one Derivative Series | Key Interacting Residues | Reference(s) |

| Aurora B Kinase | General Indolin-2-ones | Glu171, Ala173 | researchgate.net |

| COX-2 | Substituted Indolin-2-ones | Tyr341, Val335 | aip.org |

| HIV-1 Integrase | 3-Hydroxy-indolin-2-ones | Glu170, Thr174, His171 | researchgate.net |

Hydrophobic and π-Stacking Interactions with Amino Acid Residues

The indolin-2-one core, a key feature of this compound, serves as a versatile scaffold in drug design. Its interaction with biological targets is often characterized by hydrophobic and π-stacking interactions. These non-covalent forces are crucial for the binding affinity and selectivity of indolin-2-one derivatives.

The aromatic rings within the indolin-2-one structure and its derivatives can engage in π-π stacking interactions with the aromatic side chains of amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, the B ring of a chalcone (B49325) derivative of an indolin-2-one was found to have a π-π stacking interaction with Gln206. researchgate.net Similarly, in the P2Y1R receptor, π-π interactions are observed between the ligand and the target protein. nih.gov These interactions contribute significantly to the stability of the ligand-protein complex.

Hydrophobic interactions also play a pivotal role. The non-polar regions of the indolin-2-one scaffold and its substituents can fit into hydrophobic pockets of the target protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy. Structure-based design approaches often focus on optimizing these hydrophobic and π-stacking interactions to enhance potency and selectivity. nih.gov For example, in the development of hepatitis C virus (HCV) p7 channel inhibitors, an enamine linker was found to be crucial for correctly positioning a substituent into a deep hydrophobic pocket. elifesciences.org

Conformational Requirements for Optimal Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its biological activity. For this compound derivatives, specific conformational features are necessary for optimal interaction with their biological targets. The indolin-2-one scaffold itself can exist in different tautomeric forms, with the ketonic form being reported as the most active for some tyrosine kinase inhibitors. nih.gov

The spatial arrangement of substituents on the indolin-2-one ring system dictates how the molecule fits into the binding site of a target protein. Studies on polymorphic forms of related compounds, such as (RS,SR)-1-benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one, have shown that different spatial arrangements of aryl substituents can lead to different crystal packing and intermolecular interactions. bohrium.com This highlights the importance of conformational flexibility and the specific arrangement of functional groups for biological activity. For instance, in a series of 3-hydroxy-indolin-2-one derivatives, a cup-shaped conformation was adopted due to an intramolecular hydrogen bond. evitachem.com

Rational Design Strategies for Optimizing this compound Derivatives

Rational drug design aims to develop new therapeutic agents based on a known biological target. For this compound derivatives, various rational design strategies are employed to optimize their properties.

Lead Optimization Approaches Applied to this compound

Lead optimization is a critical phase in drug discovery where a promising lead compound is modified to improve its potency, selectivity, and pharmacokinetic properties. For indolin-2-one derivatives, this often involves systematic modifications of the core structure.

One common approach is the substitution at various positions of the indolin-2-one ring. For example, in the development of anti-HIV-1 agents, it was found that introducing halogens like bromo or chloro at the 5th position of the oxindole ring significantly enhanced the potency against reverse transcriptase (RT). nih.govresearchgate.net Furthermore, adding methoxy or chloro groups at the ortho position of a phenyl ring attached to the scaffold also favored RT inhibition. nih.govresearchgate.net

Another strategy is the modification of linkers connecting the indolin-2-one core to other chemical moieties. In the case of HCV p7 inhibitors, the linker at the 3-position of the oxindole core was found to be sensitive to modification, with a hydrazone analogue showing much less activity. elifesciences.org

The following table summarizes the lead optimization strategies for different indolin-2-one derivatives:

| Target | Lead Compound/Scaffold | Optimization Strategy | Result |

| HIV-1 Reverse Transcriptase | 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | Substitution at the 5th position of the oxindole ring with halogens (bromo or chloro). nih.govresearchgate.net | Enhanced potency against RT. nih.govresearchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | Isatin-based inhibitor BSS-7 | Modification of the bulky aryl moiety at N-1 with a flexible allyl group. nih.gov | A nanomolar inhibitor with 1500 times more potency than the lead compound. nih.gov |

| Hepatitis C Virus (HCV) p7 Channel | Oxindole core | Substitution of the oxindole core at the 5- and 6-positions with F atoms. elifesciences.org | Generally well tolerated, leading to potent inhibitors. elifesciences.org |

Design of Multi-Targeting Indolin-2-one Agents

Given that many diseases involve multiple biological pathways, designing drugs that can interact with several targets simultaneously is a promising therapeutic strategy. The indolin-2-one scaffold has been utilized in the design of multi-targeting agents. dntb.gov.ua

For instance, some indolin-2-one derivatives have been designed to inhibit multiple kinases, which are often dysregulated in cancer. mdpi.com Compound 9 , a 3-substituted-indolin-2-one derivative, demonstrated dual inhibitory activity against VEGFR-2 and CDK-2. mdpi.com Another compound, 20 , showed strong inhibition of both EGFR and VEGFR-2. mdpi.com This multi-targeted approach can lead to more effective anticancer therapies. mdpi.com

The table below presents examples of multi-targeting indolin-2-one agents:

| Compound | Targets | Therapeutic Area |

| Compound 9 | VEGFR-2, CDK-2 | Cancer |

| Compound 20 | EGFR, VEGFR-2 | Cancer |

| Indirubin (B1684374) | EGFR, VEGFR, CDKs | Cancer |

De Novo Design Methodologies for Novel Indolin-2-one Architectures

De novo design involves the creation of novel molecular structures with desired properties from scratch, often with the aid of computational methods. This approach has been applied to the indolin-2-one scaffold to generate new chemical entities. researchgate.net

Computational repositioning strategies have been used to identify new potential targets for existing oxindole-based compounds. nih.govf1000research.com This can be seen as a form of de novo design where the "design" is for a new biological application rather than a new molecule. By screening a library of oxindole derivatives against various biological targets, researchers can uncover novel therapeutic opportunities. nih.govf1000research.com

Furthermore, synthetic methodologies have been developed to create novel indolin-2-one architectures. For example, reactions of 3-hydroxyindolin-2-one (B1221191) derivatives with enaminones have led to the formation of functionalized pyrrolo[2,3,4-kl]acridine derivatives, representing a new class of compounds. acs.org These novel scaffolds can then be further optimized for specific biological activities.

Molecular Mechanisms of Action and Biological Targets of Indolin 2 One Compounds, with Specific Relevance to 3 Ethyl 5 Hydroxyindolin 2 One Research

Kinase Inhibition Profiles

Indolin-2-one derivatives are well-recognized as potent kinase inhibitors. scirp.orgscirp.orgcancertreatmentjournal.com Their ability to interfere with the activity of these crucial signaling enzymes underpins many of their therapeutic effects. The diversity of kinases targeted by this class of compounds is extensive, encompassing both receptor tyrosine kinases and serine/threonine kinases.

Receptor Tyrosine Kinase (RTK) Inhibition

Many indolin-2-one compounds are potent inhibitors of multiple receptor tyrosine kinases (RTKs). drugbank.comwikipedia.orgbccancer.bc.ca These enzymes are critical in regulating cellular processes such as growth, differentiation, and metabolism. nih.gov Dysregulation of RTK signaling is a common feature of various cancers, making them a key target for therapeutic intervention.

Prominent examples of RTKs inhibited by indolin-2-one derivatives include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): These are key regulators of angiogenesis, the formation of new blood vessels. dovepress.comresearchgate.net Inhibition of VEGFRs, particularly VEGFR-2 (also known as KDR/Flk-1), is a primary mechanism of action for many anti-angiogenic drugs. wikipedia.orgaacrjournals.orginvivochem.com

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration. wikipedia.orgbccancer.bc.ca Their inhibition can impact both tumor cells and the tumor microenvironment.

Fibroblast Growth Factor Receptors (FGFRs): FGFRs play a role in a wide range of biological processes, including cell proliferation, survival, and angiogenesis. scirp.orgcellagentech.com

KIT (Stem Cell Factor Receptor): This RTK is crucial for the development and survival of certain cell types, and its mutation is a driving factor in some cancers, such as gastrointestinal stromal tumors (GIST). drugbank.comwikipedia.org

Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is often mutated and constitutively activated in acute myeloid leukemia (AML), making it an important therapeutic target. drugbank.comdovepress.com

Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor is involved in the regulation of macrophages and other myeloid cells, which can influence the tumor microenvironment. drugbank.combccancer.bc.ca

Sunitinib, a well-known indolin-2-one-based drug, is a multi-targeted RTK inhibitor that demonstrates potent inhibition of VEGFRs, PDGFRs, KIT, FLT3, and CSF-1R. drugbank.combccancer.bc.canih.gov Another example, Semaxanib (SU5416), is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. wikipedia.orgaacrjournals.orginvivochem.com The indolin-2-one moiety is a key structural feature in these and other related angiogenesis inhibitors. uow.edu.au

| Compound | Targeted RTKs | Key Findings |

|---|---|---|

| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, RET | Potent inhibitor of multiple RTKs involved in tumor growth and angiogenesis. drugbank.comwikipedia.orgbccancer.bc.canih.gov |

| Semaxanib (SU5416) | VEGFR-2 (Flk-1/KDR) | Selective inhibitor of VEGFR-2, leading to anti-angiogenic effects. wikipedia.orgaacrjournals.orginvivochem.com |

| Toceranib | VEGFR, PDGFR, KIT | Exhibits both anti-angiogenic and direct anti-tumor activity. scirp.org |

| SU6668 | VEGFR, PDGFRβ, FGFR1 | A selective inhibitor with significant anti-tumor activity in preclinical models. scirp.orgresearchgate.net |

The anti-angiogenic activity of many indolin-2-one compounds stems directly from their inhibition of RTKs, particularly VEGFRs. dovepress.comresearchgate.net Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. cancertreatmentjournal.com

The molecular mechanism involves the binding of the indolin-2-one inhibitor to the ATP-binding site of the VEGFR tyrosine kinase domain. invivochem.com This competitive inhibition prevents the autophosphorylation of the receptor, which is a necessary step for downstream signaling. nih.gov By blocking this signaling cascade, these compounds inhibit VEGF-stimulated endothelial cell proliferation and migration, ultimately leading to a reduction in the tumor microvasculature. aacrjournals.orginvivochem.com

For instance, Semaxanib (SU5416) has been shown to inhibit VEGF-dependent mitogenesis of human endothelial cells and suppress tumor vascularization in various preclinical models. nih.govaacrjournals.org Studies have also indicated that the anti-angiogenic effects of some indolin-2-one derivatives may involve the downregulation of pathways such as the ERK-VEGF/MMP-9 pathway. scielo.org The indolin-2-one fused-ring system is a key structural motif for this anti-angiogenic activity. uow.edu.au

Serine/Threonine Kinase Inhibition

Beyond RTKs, the indolin-2-one scaffold has also been utilized to develop inhibitors of serine/threonine kinases, which are crucial regulators of the cell cycle and other cellular processes. google.com

Aurora B Kinase: This kinase is a key regulator of mitosis, and its overexpression is observed in many cancers, often correlating with poor prognosis. researchgate.net Indolin-2-one derivatives have been developed as selective inhibitors of Aurora B, inducing cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov Some of these inhibitors have shown promising activity with IC50 values in the nanomolar range. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including cancer. nih.gov Novel oxindole-benzofuran hybrids have been synthesized and shown to act as dual inhibitors of CDK2 and GSK-3β, exhibiting potent inhibitory activity. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Pyrrole-indolin-2-one derivatives have been modified to alter their selectivity towards CDKs. cancertreatmentjournal.com Additionally, some oxindole (B195798) hybrids have demonstrated dual inhibitory activity against both CDK2 and GSK-3β. nih.gov

| Target Kinase | Indolin-2-one Derivative Class | Key Findings |

|---|---|---|

| Aurora B Kinase | Indolin-2-one derivatives | Selective inhibitors induce G2/M cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov |

| GSK-3β | Oxindole-benzofuran hybrids | Potent dual inhibitors of CDK2 and GSK-3β with nanomolar IC50 values. nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Pyrrole-indolin-2-ones, Oxindole hybrids | Structural modifications influence selectivity for CDKs; some act as dual CDK2/GSK-3β inhibitors. cancertreatmentjournal.comnih.gov |

Protein Tyrosine Phosphatase (PTP1B) Inhibition Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. researchgate.netnih.gov Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. The indolin-2-one scaffold has been explored for the development of PTP1B inhibitors.

A series of 3-substituted indolin-2-one derivatives have been designed and synthesized as a novel class of PTP1B inhibitors. ingentaconnect.com In vitro evaluations have shown these compounds to have inhibitory activities against PTP1B with IC50 values in the low micromolar range. ingentaconnect.com The mechanism of action involves the inhibitor binding to the active site of PTP1B, preventing it from dephosphorylating its target proteins. scbt.com This leads to an enhancement of signaling pathways that are normally downregulated by PTP1B.

Thioredoxin Reductase (TrxR) Inhibition and Redox Homeostasis Perturbation

Thioredoxin Reductase (TrxR) is a key enzyme in maintaining cellular redox balance and protecting cells from oxidative stress. nih.govnih.gov It has emerged as a target for cancer therapy because its inhibition can lead to increased oxidative stress and subsequent apoptosis in cancer cells.

Certain indolin-2-one compounds have demonstrated potent TrxR inhibitory activity. nih.govnih.gov This inhibition is often attributed to the presence of an electrophilic Michael acceptor moiety in the indolin-2-one derivative. nih.gov These compounds can selectively target the selenocysteine (B57510) residue in the active site of TrxR. nih.govnih.gov

The inhibition of TrxR by these indolin-2-one compounds leads to several downstream cellular events:

Oxidation of thioredoxin (Trx). nih.govresearchgate.net

Increased cellular oxidative stress. nih.gov

Activation of apoptosis signal-regulating kinase 1 (ASK1). nih.govresearchgate.net

Activation of p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to apoptotic cell death. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids. acs.org It is a well-established target for antimicrobial and anticancer drugs. researchgate.net

Recently, novel indolin-2-one derivatives incorporating a thiazole (B1198619) moiety have been synthesized and evaluated as DHFR inhibitors. nih.govscilit.com Some of these compounds have displayed high selectivity and potent inhibitory activity against DHFR, with IC50 values superior to the reference drug Methotrexate. researchgate.netnih.gov The inhibition of DHFR by these compounds disrupts the folate pathway, leading to a depletion of essential precursors for DNA and RNA synthesis, thereby halting cell growth and proliferation. acs.org

Modulation of Intracellular Signaling Pathways

Research into indolin-2-one derivatives has revealed their capacity to modulate key intracellular signaling pathways that are crucial for cell growth, inflammation, and stress response. These pathways are often dysregulated in various diseases, making them important targets for therapeutic intervention.

MAPK Pathway Modulation (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, JNK, and p38, is central to regulating cellular processes such as proliferation, differentiation, and apoptosis. Several indolin-2-one derivatives have been shown to modulate this pathway.

For instance, the derivative 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of JNK, ERK, and p38 in a concentration-dependent manner in RAW264.7 macrophage cells. mdpi.com This inhibition is a key part of its anti-inflammatory activity. mdpi.com In a different context, certain 3-(2-oxoethylidene)indolin-2-one compounds that inhibit the enzyme thioredoxin reductase (TrxR) were found to subsequently activate the p38 and JNK signaling pathways, leading to apoptosis. nih.govnih.gov This suggests that the effect of indolin-2-ones on MAPK pathways can be context-dependent, leading to either pro-apoptotic or anti-inflammatory outcomes. Furthermore, specific 3-substituted indolin-2-one derivatives have been developed as highly selective inhibitors of JNK3, an isoform implicated in neurodegenerative diseases. researchgate.net

| Indolin-2-one Derivative | MAPK Target | Observed Effect | Cell Model | Source |

|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | JNK, ERK, p38 | Inhibition of phosphorylation | RAW264.7 macrophages | mdpi.com |

| 3-(2-oxoethylidene)indolin-2-one analogs | p38, JNK | Activation (downstream of TrxR inhibition) | HCT 116, MCF-7 | nih.govnih.gov |

| 3-Substituted indolin-2-one (J30-8) | JNK3 | Potent and selective inhibition | N/A (Enzymatic assay) | researchgate.net |

Akt Pathway Inhibition

The Akt (or Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Studies have demonstrated that indolin-2-one compounds can effectively inhibit this pathway. For example, 3-(3-hydroxyphenyl)-indolin-2-one significantly suppressed the LPS-induced phosphorylation of Akt in a dose-dependent fashion. mdpi.com Further research has identified 3-hydroxy-3-(alkynyl)indolin-2-one derivatives as direct inhibitors of Akt kinase activity, with some analogs showing IC50 values in the micromolar range (7.7 to 9.8 µM). researchgate.net

NF-κB Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) pathway is a primary orchestrator of inflammatory and immune responses. Its inhibition is a key strategy for controlling inflammation. Research has shown that indolin-2-one derivatives are effective suppressors of this pathway. nih.govresearchgate.net The compound 3-(3-hydroxyphenyl)-indolin-2-one was reported to strongly inhibit the phosphorylation and subsequent degradation of IκBα, a critical step that prevents the activation of the NF-κB p65 subunit. mdpi.com Similarly, other 3-(2-oxoethylidene)indolin-2-one derivatives have been documented to suppress NF-κB signaling, contributing to their anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

Nrf2 Transcription Factor Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, forming a primary cellular defense against oxidative stress. Several studies have identified indolin-2-one compounds as potent activators of the Nrf2 pathway. nih.govnih.gov Specifically, 3-(2-oxoethylidene)indolin-2-one derivatives induce Nrf2-dependent enzymes by inhibiting the Keap1 protein, which is a negative regulator that targets Nrf2 for degradation. nih.govresearchgate.net By disrupting the Keap1-Nrf2 interaction, these compounds allow Nrf2 to accumulate and activate the transcription of protective genes. nih.govucl.ac.uk

Cellular and Biochemical Effects in Preclinical Research Models (in vitro, cell-based)

The modulation of the signaling pathways described above translates into tangible effects on cellular behavior, which have been observed in numerous in vitro and cell-based preclinical studies.

Induction of Cell Cycle Arrest and its Specific Phases

A common outcome of treatment with various indolin-2-one derivatives is the disruption of the normal cell cycle, leading to arrest at specific phases. This is a crucial mechanism for the anti-proliferative effects observed in cancer cell lines. The specific phase of arrest can vary depending on the derivative and the cell type.

For example, certain novel indolinone-based molecules were found to induce cell cycle arrest at the G1 phase in HepG-2 hepatocellular carcinoma cells. mdpi.com This arrest was associated with the upregulation of the tumor suppressor proteins p53 and p21. mdpi.com Another indolin-2-one derivative, SU11274, also induced a G1 phase arrest. scirp.org In contrast, studies on other derivatives have reported arrest at the G2/M phase. nih.govresearchgate.net For instance, the hydrazonoindolin-2-one derivative 7b caused G2/M arrest in A-549 lung cancer cells, while compound 6n, a [(3-indolylmethylene)hydrazono]indolin-2-one, also led to a significant accumulation of cells in the G2/M phase. nih.govtandfonline.com Some derivatives have been shown to induce arrest in the S and G2/M phases. researchgate.net

| Indolin-2-one Derivative Type | Cell Line | Phase of Cell Cycle Arrest | Source |

|---|---|---|---|

| Indolinone-based kinase inhibitors (Compounds 9 & 20) | HepG-2 (Hepatocellular Carcinoma) | G1 Phase | mdpi.com |

| SU11274 (Met kinase inhibitor) | Various | G1 Phase | scirp.org |

| [(3-indolylmethylene)hydrazono]indolin-2-one (6n) | MCF-7 (Breast Cancer) | G2/M Phase | nih.gov |

| Hydrazonoindolin-2-one (7b) | A-549 (Lung Cancer) | G2/M Phase | tandfonline.com |

| Sulfonamide-based indolinone | CCRF-CEM (Leukemia) | G2/M Phase | researchgate.net |

| Sulfonamide-based indolinone | SR (Leukemia) | S Phase | researchgate.net |

Mechanisms of Apoptosis Induction

Indolin-2-one derivatives are known to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. A key aspect of this is the modulation of the Bax/Bcl-2 ratio and the activation of caspases.

Caspase Activation: Several studies have demonstrated that indolin-2-one compounds can trigger the activation of executioner caspases, such as caspase-3. nih.govnih.govnih.gov For instance, certain indolin-2-one derivatives have been shown to lead to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of caspase-3 activation, in cancer cells. nih.govresearchgate.net This activation is a critical step in the apoptotic cascade, leading to the dismantling of the cell.

Bax/Bcl-2 Ratio Modulation: The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a crucial determinant of cell fate. nih.gov Research has shown that some indolin-2-one derivatives can upregulate the expression of Bax while downregulating Bcl-2. nih.govnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. mdpi.com

Table 1: Effect of Indolin-2-one Derivatives on Apoptotic Markers

| Compound/Derivative | Cell Line | Effect on Caspase-3 | Effect on Bax/Bcl-2 Ratio | Reference |

| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one (4p) | PC-3 (Prostate Cancer) | Activation | Increased Bax, Decreased Bcl-2 | nih.gov |

| (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-one (8l) | MDA-MB-231 (Breast Cancer) | Activation | Increased Bax, Decreased Bcl-2 | nih.gov |

| Novel indolin-2-one derivatives (6a-d) | Breast and Colon Cancer Cells | Activation | Increased Bax, Decreased Bcl-2 | researchgate.net |

Inhibition of Inflammatory Mediators and Cytokine Production

Indolin-2-one compounds have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Nitric Oxide (NO) Inhibition: Several 3-substituted-indolin-2-one derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.commdpi.com For example, 3-(3-hydroxyphenyl)-indolin-2-one effectively suppressed nitric oxide secretion in a concentration-dependent manner. mdpi.com Another derivative, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, also exhibited a 50% inhibitory activity (IC50) of 34 µM for NO production. oup.com

TNF-α and IL-6 Inhibition: The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation. nih.gov Studies have shown that certain indolin-2-one derivatives can significantly inhibit the release of TNF-α and IL-6 in LPS-stimulated macrophages. mdpi.comnih.gov For instance, 3-(3-hydroxyphenyl)-indolin-2-one was found to suppress the production of both TNF-α and IL-6 in a concentration-dependent manner. mdpi.comnih.gov

Table 2: Anti-inflammatory Activity of Indolin-2-one Derivatives

| Compound/Derivative | Target Mediator | Cell Line | Key Findings | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric Oxide, TNF-α, IL-6 | RAW264.7 | Concentration-dependent inhibition of NO, TNF-α, and IL-6 production. | mdpi.com |

| 3-hydroxy-3-(2-oxopropyl)indolin-2-one | Nitric Oxide | RAW 264 | IC50 of 34 µM for NO production inhibition. | oup.com |

| Indole-2-one derivative 7i | TNF-α, IL-6 | RAW264.7 | Dose-dependent inhibition of TNF-α and IL-6 release. | nih.gov |

Quorum Sensing Inhibition in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Some indolin-2-one derivatives have been identified as potential QS inhibitors. For example, a series of new thiazolo-indolin-2-one derivatives were synthesized and shown to exhibit significant inhibition of the fsr QS system in a dose-dependent manner without affecting bacterial growth. nih.gov Another study identified 2-(indolin-2-yl)-1H-indole as a compound capable of inhibiting biofilm formation and attenuating bacterial virulence by interfering with QS. google.com This suggests that the indolin-2-one scaffold could be a promising starting point for the development of novel anti-virulence agents.

Antimicrobial Activity Against Various Pathogens

The indolin-2-one core structure has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activity.

Antibacterial Activity: Derivatives of indolin-2-one have shown activity against both Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.comnih.gov For instance, certain 3-substituted indolin-2-ones have demonstrated inhibitory effects against strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Shigella flexneri. tandfonline.comtandfonline.com One study reported a compound that was equipotent to chloramphenicol (B1208) in inhibiting the growth of E. coli. tandfonline.com Another study highlighted a class of indolin-2-one and nitroimidazole hybrids with potent activity against several bacterial strains, including drug-resistant ones. nih.gov

Antifungal Activity: Some indolin-2-one derivatives have also been screened for their antifungal activity against pathogens like Aspergillus flavus and Candida albicans. tandfonline.comtandfonline.com

Table 3: Antimicrobial Spectrum of Selected Indolin-2-one Derivatives

| Compound/Derivative | Pathogen(s) | Activity | Reference |

| Furanone derivatives with indolin-2-one moiety | S. aureus, B. cereus, E. coli, S. flexneri, A. flavus, C. albicans | Antibacterial and antifungal activity. | tandfonline.comtandfonline.com |

| Thiazolo-indolin-2-one derivatives | Gram-positive and Gram-negative bacteria | Promising antibacterial activity. | nih.gov |

| Hybrids of indolin-2-one and nitroimidazole | Gram-positive and Gram-negative bacteria (including drug-resistant strains) | Remarkable antibacterial activities with low MIC values. | nih.gov |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored indolin-2-one derivatives as potential alpha-glucosidase inhibitors.

Synthesized 3,3-di(indolyl)indolin-2-ones have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly higher inhibition than the standard drug acarbose. nih.govntu.edu.sgnih.gov For example, one study found that a compound with a 2-fluorobenzyl group on the indole (B1671886) ring was the most active, with an IC50 value of 5.98±0.11μM. nih.gov Molecular docking studies have further supported these findings, revealing key interactions between the indolin-2-one derivatives and the active site of the α-glucosidase enzyme. nih.govnih.gov

Table 4: Alpha-Glucosidase Inhibitory Activity of Indolin-2-one Derivatives

| Compound/Derivative Series | Key Findings | Reference |

| 3,3-di(indolyl)indolin-2-ones | Showed higher α-glucosidase inhibitory activities than acarbose. | nih.govntu.edu.sg |

| 3,3-di(indolyl)indolin-2-ones with 2-fluorobenzyl group | Most active compound with an IC50 of 5.98±0.11μM. | nih.gov |

Future Research Directions and Emerging Paradigms for 3 Ethyl 5 Hydroxyindolin 2 One Research

Exploration of Novel and Efficient Synthetic Methodologies

The generation of 3-Ethyl-5-hydroxyindolin-2-one and its derivatives with high purity, stereochemical control, and at a large scale is critical for advancing research and development. Future efforts will likely concentrate on refining existing synthetic routes and embracing new technologies to improve efficiency, sustainability, and scalability.

Development of Highly Stereoselective Synthesis for Chiral Indolin-2-one Derivatives

The biological activity of 3-substituted-3-hydroxyoxindoles is often dependent on the absolute configuration at the C3 stereocenter. scispace.com Consequently, the development of highly stereoselective synthetic methods is a paramount objective. While numerous catalytic asymmetric strategies have been developed for the general synthesis of 3-hydroxyoxindoles, their application to generate the specific 3-ethyl derivative requires focused investigation. beilstein-journals.orgsioc-journal.cn

Significant progress has been made using both transition-metal catalysis and organocatalysis to achieve high enantioselectivity. beilstein-journals.orgscispace.com Key strategies include:

Asymmetric Aldol (B89426) Reactions: The reaction of isatins (or their derivatives) with various nucleophiles is a primary route. Organocatalysts, such as those derived from Cinchona alkaloids, have been used to catalyze the aldol reaction between isatins and ketones or silyl (B83357) enol ethers, affording products in high yields (70–91%) and excellent enantioselectivity (88–96% ee). beilstein-journals.orgscispace.com

Asymmetric Friedel-Crafts Reaction: The reaction between isatins and electron-rich arenes like indoles, catalyzed by chiral complexes (e.g., cupreine-based catalysts), can produce 3-aryl-3-hydroxyoxindoles with good to high enantioselectivity (76–91% ee). scispace.com

Catalytic Allylation: Palladium-catalyzed enantioselective allylation of isatins represents another viable route to chiral 3-hydroxyoxindoles, although the enantiomeric excess can be sensitive to the substituents on the isatin (B1672199) ring. beilstein-journals.org

Morita-Baylis-Hillman (MBH) Reaction: Chiral phosphines and amine catalysts, such as β-isocupreidine, have been shown to effectively catalyze the MBH reaction of isatins with activated alkenes, yielding the desired adducts with outstanding enantioselectivity (up to >99% ee). beilstein-journals.org

Future work should focus on adapting and optimizing these methodologies for the specific introduction of an ethyl group, potentially through the asymmetric addition of an ethylating agent (e.g., diethylzinc) to a suitable 5-hydroxyisatin precursor, guided by a chiral catalyst.

Table 1: Examples of Catalytic Asymmetric Methods for 3-Hydroxyoxindole Synthesis

| Reaction Type | Catalyst System | Nucleophile/Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Mukaiyama-Aldol | Cinchona Alkaloid-Urea | Silyl enol ethers | 70-91% | 88-96% | beilstein-journals.orgscispace.com |

| Friedel-Crafts | Cupreine | Indoles | 68-97% | 76-91% | scispace.com |

| Allylation | CNN pincer Pd complex | Allylating Agents | 89-98% | 32-86% | beilstein-journals.org |

| Morita-Baylis-Hillman | β-Isocupreidine | Maleimides | up to 96% | up to >99% | beilstein-journals.org |

| Aldol Reaction | Scandium(III)-PyBox | N-Methylindole | 78-97% | 85-99% | nih.gov |

Application of Flow Chemistry and Continuous Processing for Scalable Production

To move from laboratory-scale synthesis to industrial production, batch processing often faces challenges related to scalability, safety, and consistency. cerionnano.comscielo.br Flow chemistry, or continuous manufacturing, offers a transformative solution by performing reactions in a continuously flowing stream within a network of tubes or microreactors. scielo.brmdpi.com This technology provides superior control over reaction parameters like temperature and pressure, enhances safety, and can significantly increase productivity. epa.govmdpi.com

Recent studies have demonstrated the successful application of flow chemistry to the synthesis of indoline (B122111) and oxindole (B195798) scaffolds:

A one-step continuous-flow process for the heterogeneous catalytic hydrogenation of an ethyl 4-(2-nitrophenyl)-3-oxobutanoate derivative was developed to produce ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate. This flow system achieved nearly complete conversion in 30 minutes, a dramatic improvement over the 4-day batch process, resulting in a space-time yield approximately 200 times higher. epa.gov

The synthesis of oxindoles via C(sp³)–H intermolecular arylation has been achieved in a continuous-flow setup using a novel polymer-supported N-heterocyclic carbene palladium catalyst. acs.org This approach not only facilitates product formation but also simplifies catalyst recovery and reuse, contributing to a more sustainable process. acs.org

Future research on this compound should explore the development of a telescoped, multi-step flow synthesis. This could involve, for instance, the continuous formation of a 5-hydroxyisatin precursor, followed by a flow-through catalytic asymmetric ethylation, and subsequent in-line purification, enabling efficient, waste-minimized, and scalable production of the target molecule.

Advanced SAR and In-Depth Mechanism of Action Studies

While the indolin-2-one core is well-established, the specific biological targets and mechanisms of action for this compound remain to be elucidated. Advanced structure-activity relationship (SAR) studies and systems-level pharmacological investigations are crucial next steps.

Comprehensive Kinome and Proteome Profiling to Identify Novel Targets

The oxindole scaffold is a cornerstone of many kinase inhibitors, including the FDA-approved multi-kinase inhibitor Sunitinib. scirp.orgnih.gov This history strongly suggests that derivatives of this compound may also function by modulating kinase activity. However, the oxindole template is also known for its potential promiscuity, meaning it can bind to multiple kinases. unc.edunih.govnih.gov

Comprehensive kinome profiling, where a compound is screened against a large panel of human kinases, is an essential tool to map its selectivity profile. biorxiv.org Such screens can reveal both intended targets and potential off-targets, providing a detailed picture of the compound's biological interactions. For example, kinome-wide profiling has shown that even within the same chemical class, small structural modifications can radically alter the selectivity profile from narrow to broad-spectrum. nih.govnih.gov

Future research should involve screening this compound and its analogs against extensive kinase panels (e.g., >400 kinases) to identify primary targets and understand its selectivity. biorxiv.org Beyond the kinome, unbiased proteome-wide approaches, such as chemical proteomics, can identify other potential protein targets, offering a complete view of the compound's interactome and potentially uncovering novel mechanisms of action beyond kinase inhibition.

Table 2: Kinase Targets of Representative Indolin-2-one-Based Inhibitors

| Compound | Primary Kinase Targets | Indication/Significance | Reference |

|---|---|---|---|

| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R | Renal Cell Carcinoma, GIST | scirp.org |

| Toceranib | PDGFR, VEGFR, c-KIT | Canine Mast Cell Tumors | scirp.org |

| Oxindole Matched Pairs | TLK2 (as a potent off-target) | Research tool for studying kinase selectivity | unc.edunih.gov |

| 3-benzylidene-indolin-2-ones | Multiple Tyrosine Kinases | Investigational for Hepatocellular Carcinoma | nih.gov |

Investigation of Off-Target Interactions and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single molecule can interact with multiple targets to produce a therapeutic effect. scielo.org.mxwiley-vch.de This is particularly relevant for complex diseases like cancer, where hitting multiple signaling nodes can be more effective than inhibiting a single pathway. wiley-vch.de

The known tendency of oxindole-based compounds to be "selectively nonselective" makes them prime candidates for polypharmacological agents. unc.eduscielo.org.mx The key is to distinguish between beneficial multi-target engagement and undesirable off-target toxicity. icr.ac.uk Investigating the full target profile of this compound is therefore critical. If it inhibits a specific set of kinases involved in a disease network, this polypharmacology could be therapeutically advantageous. For instance, dual inhibition of the PI3K and mTOR pathways by a single compound has been shown to be more potent than inhibiting either target alone. wiley-vch.de

Future studies should aim to systematically map the off-target profile of this compound derivatives and correlate these interactions with cellular phenotypes. This approach can help to design molecules with a desired polypharmacological profile, maximizing efficacy while minimizing adverse effects. icr.ac.uk

Exploration of Epigenetic Target Modulation by Indolin-2-one Derivatives

A compelling future direction for this compound research lies beyond kinase inhibition and in the realm of epigenetics. Epigenetic regulators, such as histone deacetylases (HDACs) and histone demethylases, control gene expression without altering the DNA sequence and are validated targets in oncology and other diseases. frontiersin.org

Recent research has revealed that the indolin-2-one scaffold is a viable template for designing potent epigenetic modulators:

HDAC Inhibition: Several studies have reported the design and synthesis of novel indolin-2-one derivatives as potent HDAC inhibitors. nih.govnih.gov By incorporating a zinc-binding group, such as a hydroxamic acid moiety, onto the indolin-2-one scaffold (inspired by the structures of Sunitinib and the HDAC inhibitor Vorinostat), researchers have created dual-action inhibitors that target both kinases (like VEGFR) and HDACs. nih.govresearchgate.net